![molecular formula C40H52O2Sn B14314455 Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane CAS No. 113900-58-6](/img/structure/B14314455.png)
Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis([1,1’-biphenyl]-2-yl)oxystannane is an organotin compound characterized by the presence of dioctyl groups and biphenyl-2-yloxy ligands attached to a tin atom. Organotin compounds are widely used in various industrial applications due to their catalytic properties and ability to stabilize polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis([1,1’-biphenyl]-2-yl)oxystannane typically involves the reaction of dioctyltin dichloride with 2-hydroxybiphenyl. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannane compound. The general reaction scheme is as follows:
Dioctyltin dichloride+22-hydroxybiphenyl+Base→Bis[([1,1’-biphenyl]-2-yl)oxy](dioctyl)stannane+By-products
Industrial Production Methods: In industrial settings, the production of Bis([1,1’-biphenyl]-2-yl)oxystannane involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as toluene or xylene are often used to dissolve the reactants and facilitate the reaction.
化学反応の分析
Types of Reactions:
- Oxidation : Bis([1,1’-biphenyl]-2-yl)oxystannane can undergo oxidation reactions, where the tin center is oxidized to a higher oxidation state.
- Reduction : The compound can be reduced back to its lower oxidation state using reducing agents like lithium aluminum hydride.
- Substitution : The biphenyl-2-yloxy ligands can be substituted with other ligands through nucleophilic substitution reactions.
- Oxidation : Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
- Reduction : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
- Substitution : Nucleophiles such as amines or thiols can be used to replace the biphenyl-2-yloxy ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a tin oxide derivative, while substitution reactions can produce a variety of organotin compounds with different ligands.
科学的研究の応用
Chemistry: In chemistry, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a catalyst in various organic reactions, including polymerization and esterification. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.
Biology and Medicine: While organotin compounds are generally toxic, they have been studied for their potential use in medicinal chemistry. Research is ongoing to explore their application in drug delivery systems and as anticancer agents.
Industry: In industrial applications, Bis([1,1’-biphenyl]-2-yl)oxystannane is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps to prevent degradation and extend the lifespan of these materials.
作用機序
The mechanism by which Bis([1,1’-biphenyl]-2-yl)oxystannane exerts its effects involves the coordination of the tin center with various substrates. The dioctyl groups and biphenyl-2-yloxy ligands provide steric and electronic stabilization, facilitating catalytic activity. The tin atom can interact with electron-rich sites on the substrate, promoting various chemical transformations.
類似化合物との比較
Similar Compounds:
- Dioctyltin dilaurate : Another organotin compound used as a catalyst and stabilizer.
- Tributyltin oxide : Known for its use as a biocide and antifouling agent.
- Tetramethyltin : Used in the semiconductor industry for chemical vapor deposition.
Uniqueness: Bis([1,1’-biphenyl]-2-yl)oxystannane is unique due to its specific ligand structure, which provides distinct catalytic properties and stability. Compared to dioctyltin dilaurate, it offers enhanced performance in certain polymerization reactions. Its biphenyl-2-yloxy ligands also make it more versatile in substitution reactions compared to simpler organotin compounds like tetramethyltin.
特性
CAS番号 |
113900-58-6 |
|---|---|
分子式 |
C40H52O2Sn |
分子量 |
683.5 g/mol |
IUPAC名 |
dioctyl-bis(2-phenylphenoxy)stannane |
InChI |
InChI=1S/2C12H10O.2C8H17.Sn/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-3-5-7-8-6-4-2;/h2*1-9,13H;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChIキー |
WVPOATSRGCVDJE-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC1=CC=CC=C1C2=CC=CC=C2)OC3=CC=CC=C3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
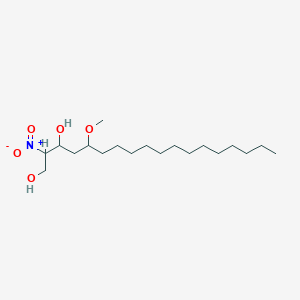
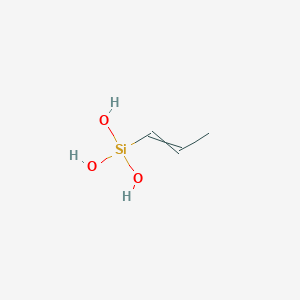
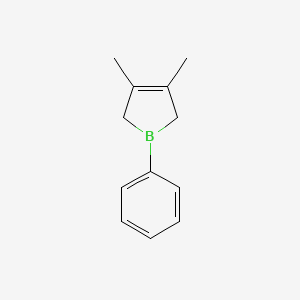
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
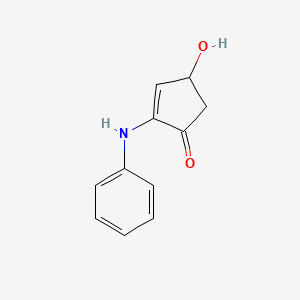
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
![[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid](/img/structure/B14314452.png)
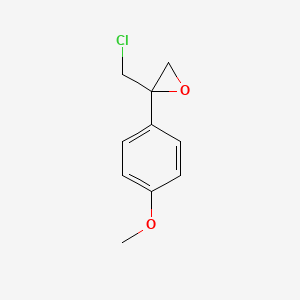
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
![2-({[(2,4-Dinitrophenyl)sulfanyl]oxy}methyl)benzoic acid](/img/structure/B14314462.png)
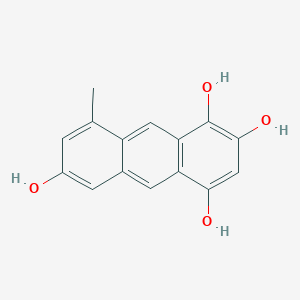
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
